molecular formula C19H19BrN2O B12637562 5-Bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile

5-Bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile

Cat. No.: B12637562
M. Wt: 371.3 g/mol
InChI Key: TVAHJONATMXMCB-UHFFFAOYSA-N
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Description

5-Bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a bromine atom at the 5th position, a phenylmethoxypropyl group at the 1st position, and a carbonitrile group at the 7th position of the indole ring.

Properties

Molecular Formula

C19H19BrN2O

Molecular Weight

371.3 g/mol

IUPAC Name

5-bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile

InChI

InChI=1S/C19H19BrN2O/c20-18-11-16-7-9-22(19(16)17(12-18)13-21)8-4-10-23-14-15-5-2-1-3-6-15/h1-3,5-6,11-12H,4,7-10,14H2

InChI Key

TVAHJONATMXMCB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=C(C=C2C#N)Br)CCCOCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or under catalytic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of primary amines from the carbonitrile group.

    Substitution: Formation of substituted indole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through various methods involving indole derivatives and bromination processes. Its structure includes a bromine atom, an indole ring, and a carbonitrile group, which contribute to its reactivity and biological activity. The synthesis typically involves:

  • Bromination of Indole Derivatives : Utilizing brominating agents in the presence of acidic catalysts to introduce the bromine atom into the indole structure.
  • Formation of Carbonitrile : The introduction of the carbonitrile group is crucial for enhancing the compound's biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-Bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation:

Cell Line IC50 (µM) Notes
Jurkat<10Highly potent against leukemia cells
MCF-731.3Effective against breast cancer cells
A-54928.2Active against lung cancer cells
HeLa37.1Shows significant cytotoxicity

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties. Research indicates that derivatives of dihydroindoles can exhibit antioxidant activity, which is beneficial in preventing neurodegenerative diseases. The ability to scavenge free radicals may contribute to its protective effects on neuronal cells.

Therapeutic Potential

Given its diverse biological activities, 5-Bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile holds promise for further development as a therapeutic agent. Potential applications include:

  • Cancer Treatment : As an anticancer agent targeting specific pathways involved in tumor growth and metastasis.
  • Neuroprotection : For the development of drugs aimed at treating conditions like Alzheimer's disease or Parkinson's disease.

Case Study on Anticancer Activity

A study published in a peer-reviewed journal examined the effects of 5-Bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile on MCF-7 breast cancer cells. The results demonstrated a dose-dependent decrease in cell viability, suggesting that this compound could serve as a lead structure for developing new anticancer drugs.

Neuroprotective Research

Another investigation focused on the neuroprotective effects of indole derivatives similar to 5-Bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile. The study found that these compounds effectively reduced oxidative stress in neuronal cells, indicating their potential use in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-(3-methoxypropyl)-2,3-dihydroindole-7-carbonitrile
  • 5-Bromo-1-(3-phenylpropyl)-2,3-dihydroindole-7-carbonitrile
  • 5-Bromo-1-(3-phenylmethoxyethyl)-2,3-dihydroindole-7-carbonitrile

Uniqueness

5-Bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile is unique due to the presence of the phenylmethoxypropyl group, which can impart distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Structure and Properties

The compound , 5-Bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile , belongs to a class of indole derivatives which are known for their diverse biological activities. The presence of a bromine atom, a carbonitrile group, and a phenylmethoxypropyl moiety suggests potential interactions with various biological targets.

Indole derivatives often exhibit a wide range of pharmacological effects, including:

  • Antitumor Activity : Many indole derivatives have shown promise in cancer treatment by inhibiting tumor cell proliferation and inducing apoptosis. This is often mediated through interactions with cellular signaling pathways, such as the PI3K/Akt and MAPK pathways.
  • Antimicrobial Effects : Compounds with indole structures have been reported to possess antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism may involve disruption of microbial membranes or inhibition of essential metabolic pathways.
  • Neuroprotective Effects : Some indole derivatives are studied for their neuroprotective effects in neurodegenerative diseases. They may exert these effects by modulating neurotransmitter systems or reducing oxidative stress.

Case Studies

  • Indole Derivatives in Cancer Research : Research has shown that certain indoles can inhibit cancer cell growth through various mechanisms, including the modulation of apoptosis-related proteins and cell cycle regulators.
  • Antimicrobial Activity : Studies have demonstrated that indole-based compounds can effectively combat antibiotic-resistant strains of bacteria, making them candidates for further development as antimicrobial agents.
  • Neuroprotective Studies : Some derivatives have been tested for their ability to protect neuronal cells from oxidative damage, suggesting potential applications in treating conditions like Alzheimer's disease.

Data Table

Biological ActivityMechanismReferences
AntitumorInhibition of cell proliferation
AntimicrobialDisruption of microbial membranes
NeuroprotectiveModulation of neurotransmitter systems

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